Methyl 4-(2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamido)benzoate

Lipophilicity Drug-likeness mGlu₇ NAM

Methyl 4-(2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamido)benzoate (CAS 941903‑69‑1, PubChem CID is a fully synthetic small molecule comprising a quinoline core, a 4‑phenylpiperazine substituent at the 2‑position, and a methyl 4‑aminobenzoate moiety linked through an oxyacetamide bridge at the 8‑position. Its molecular formula is C₂₉H₂₈N₄O₄ with a molecular weight of 496.6 g mol⁻¹ and a computed XLogP3‑AA of 5.

Molecular Formula C29H28N4O4
Molecular Weight 496.567
CAS No. 941903-69-1
Cat. No. B2926626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamido)benzoate
CAS941903-69-1
Molecular FormulaC29H28N4O4
Molecular Weight496.567
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCN(CC4)C5=CC=CC=C5
InChIInChI=1S/C29H28N4O4/c1-36-29(35)22-10-13-23(14-11-22)30-27(34)20-37-25-9-5-6-21-12-15-26(31-28(21)25)33-18-16-32(17-19-33)24-7-3-2-4-8-24/h2-15H,16-20H2,1H3,(H,30,34)
InChIKeyOHKXDKAUNCWIDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-(2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamido)benzoate (CAS 941903‑69‑1): Core Identifiers and Pharmacophore Context


Methyl 4-(2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamido)benzoate (CAS 941903‑69‑1, PubChem CID 16812626) is a fully synthetic small molecule comprising a quinoline core, a 4‑phenylpiperazine substituent at the 2‑position, and a methyl 4‑aminobenzoate moiety linked through an oxyacetamide bridge at the 8‑position. Its molecular formula is C₂₉H₂₈N₄O₄ with a molecular weight of 496.6 g mol⁻¹ and a computed XLogP3‑AA of 5 [1]. The compound belongs to the phenylpiperazinylquinoline chemotype, a scaffold with documented activity at multiple targets including metabotropic glutamate receptor 7 (mGlu₇), respiratory syncytial virus (RSV) fusion protein, and epidermal growth factor receptor tyrosine kinase (EGFR‑TK) [2][3][4]. No primary research article or patent containing quantitative biological data for this specific compound was identified in the public domain as of the search date.

Why In‑Class Phenylpiperazinylquinolines Cannot Be Casually Substituted for Methyl 4-(2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamido)benzoate


The phenylpiperazinylquinoline chemotype exhibits notoriously steep structure–activity relationships (SAR) and is exquisitely sensitive to modifications at multiple positions. In the mGlu₇ negative allosteric modulator (NAM) series, replacement of the ethyl ester by an amide or carboxylic acid abolished activity, and classical piperazine bioisosteres failed entirely [1]. Similarly, in the RSV fusion inhibitor series, conversion of piperidine to piperazine and subsequent benzylcarbonyl substitution on the piperazine nitrogen were required to improve antiviral potency from micromolar to sub‑micromolar range, while alteration of the basic side chain eliminated activity [2]. For the target compound, the combination of a methyl benzoate ester at the amide terminus and an 8‑oxyacetamide linker distinguishes it from close analogs bearing N‑phenyl, N‑benzyl, or ethyl ester groups, each of which produces distinct pharmacological profiles. Generic substitution without explicit comparative data on potency, selectivity, metabolic stability, or solubility therefore carries a high risk of functional divergence [1][2].

Quantitative Differentiation Evidence for Methyl 4-(2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamido)benzoate Against Closest Structural Analogs


Computed Lipophilicity vs. Ethyl Ester mGlu₇ NAM Chemotype

The target compound has a computed XLogP3‑AA of 5 [1]. The structurally related ethyl‑8‑methoxy‑4‑(4‑phenylpiperazin‑1‑yl)quinoline carboxylate series (e.g., VU0226390) was reported to possess poor physicochemical and DMPK properties that precluded in vivo progression, partly attributed to the lipophilic ethyl ester moiety [2]. A methyl ester, as present in the target compound, is expected to be more hydrolytically labile and may yield a carboxylate metabolite with lower logP, potentially improving aqueous solubility relative to the ethyl ester congener. However, no experimental logP or solubility data for the target compound are available, so this comparison remains a computed inference.

Lipophilicity Drug-likeness mGlu₇ NAM

Potential for Ester Hydrolysis‑Mediated Bioactivation vs. Non‑Ester Analogs

The target compound bears a methyl benzoate ester susceptible to enzymatic or chemical hydrolysis. In the mGlu₇ NAM chemotype, the ethyl ester was found to be essential for activity; conversion to the corresponding carboxylic acid or amide abolished mGlu₇ NAM potency [1]. This implies that if the methyl ester of the target compound is hydrolyzed to the 4‑carboxybenzamide, it may lose mGlu₇ activity but could gain activity at other targets. By contrast, the N‑phenyl analog (CAS 941903‑60‑2) lacks a hydrolyzable ester and is expected to be metabolically more stable but may have a different target engagement profile. No experimental hydrolysis rate, metabolite identification, or comparative plasma stability data for the target compound are available.

Prodrug Ester hydrolysis Carboxylic acid metabolite

Phenylpiperazinylquinoline Core Activity at mGlu₇: VU0226390 as a Comparator

The phenylpiperazinylquinoline scaffold is a validated chemotype for mGlu₇ negative allosteric modulation. The prototypical compound VU0226390 displayed an IC₅₀ of 647 nM at mGlu₇ with >46‑fold selectivity over mGlu₄ and mGlu₈ (IC₅₀ >30 μM) [1]. The target compound shares the 2‑(4‑phenylpiperazin‑1‑yl)quinoline core but differs at the 8‑position (oxyacetamide‑benzoate vs. methoxy) and at the ester substituent (methyl vs. ethyl). SAR studies demonstrated that the 8‑position strongly modulates mGlu₇ potency; modifications at this position produced IC₅₀ shifts from 647 nM to ~350 nM in optimized analogs [1]. The target compound's 8‑oxyacetamide‑benzoate substitution has not been tested in this assay, so its mGlu₇ potency is unknown.

mGlu₇ Negative allosteric modulator Neuropharmacology

Application Scenarios for Methyl 4-(2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamido)benzoate Based on Class‑Level Evidence


Probe Development for Metabotropic Glutamate Receptor 7 (mGlu₇)

The phenylpiperazinylquinoline core is a validated starting point for selective mGlu₇ negative allosteric modulators, as demonstrated by VU0226390 (IC₅₀ = 647 nM, >46‑fold selectivity over mGlu₄/₈) [1]. The target compound, with its unique 8‑oxyacetamide‑benzoate substitution, provides a new vector for SAR exploration at a position known to influence mGlu₇ potency. Researchers focused on CNS disorders where mGlu₇ modulation is implicated (e.g., anxiety, epilepsy, Rett syndrome) may use this compound to expand the structural diversity of tool compounds beyond the published ethyl ester series [1].

Antiviral Screening Against Respiratory Syncytial Virus (RSV)

Piperazinylquinoline derivatives have demonstrated potent anti‑RSV activity through fusion inhibition, with optimized analogs achieving EC₅₀ values as low as 28 nM [2]. The target compound retains the 4‑phenylpiperazine‑quinoline core essential for anti‑RSV activity and incorporates a methyl benzoate moiety that may alter cell permeability or metabolic stability. It is a suitable candidate for inclusion in RSV phenotypic screening panels, particularly for groups seeking to identify fusion inhibitors with differentiated pharmacokinetic properties relative to the published benzylcarbonyl‑piperazine series [2].

Kinase Inhibitor Screening Libraries

Quinoline derivatives bearing piperazine substituents have been disclosed as selective kinase inhibitors, including PI3K and EGFR‑TK inhibitors [3]. The 4‑phenylpiperazine moiety is a privileged fragment for kinase hinge‑binding, and the methyl benzoate ester may confer favorable binding through additional hydrogen‑bonding or hydrophobic contacts. Procurement for kinase panel screening is warranted to identify novel kinase inhibition profiles distinct from existing quinoline‑based inhibitors [3].

Quote Request

Request a Quote for Methyl 4-(2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamido)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.